3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

STAT3 inhibition SH2 domain phenyl sulfamate

3-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338396-43-3, PubChem CID is a synthetic small molecule belonging to the N,N-dimethylsulfamic acid phenyl ester class, characterized by a meta-chloroanilino carbonyl substituent. With a molecular formula of C15H15ClN2O4S and a molecular weight of 354.8 g/mol, this compound is structurally defined by its sulfamate ester linkage bridging a central phenyl ring to a dimethylsulfamate group on one end and a 3-chlorophenyl carboxamide on the other.

Molecular Formula C15H15ClN2O4S
Molecular Weight 354.81
CAS No. 338396-43-3
Cat. No. B2994804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
CAS338396-43-3
Molecular FormulaC15H15ClN2O4S
Molecular Weight354.81
Structural Identifiers
SMILESCN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19)
InChIKeyJBIKECNTZCSBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338396-43-3): A meta-Chloro STAT3-Directed Phenyl Sulfamate Probe for Competitive Profiling


3-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338396-43-3, PubChem CID 3762661) is a synthetic small molecule belonging to the N,N-dimethylsulfamic acid phenyl ester class, characterized by a meta-chloroanilino carbonyl substituent [1]. With a molecular formula of C15H15ClN2O4S and a molecular weight of 354.8 g/mol, this compound is structurally defined by its sulfamate ester linkage bridging a central phenyl ring to a dimethylsulfamate group on one end and a 3-chlorophenyl carboxamide on the other . The compound has been deposited in the NIH Molecular Libraries Screening Program (MLSMR identifier MLS000327892) and is annotated in ChEMBL and PubChem BioAssay databases as part of a focused library screened against signal transducer and activator of transcription 3 (STAT3) and related transcriptional regulators, positioning it as a tool compound for probing the structure–activity relationships (SAR) of phenyl sulfamate-based STAT3 inhibitors [2].

Why 3-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate Cannot Be Interchanged with Its para-Chloro or Thienyl Analogs


Within the N,N-dimethylsulfamate phenyl ester chemotype, seemingly minor variations—such as shifting the chlorine atom from the meta to the para position on the aniline ring, relocating the central phenyl linkage, or replacing the phenyl core with a thienyl ring—generate distinct molecular topologies that profoundly alter target engagement and potency profiles . The target compound's meta-chloroanilino geometry directs the chlorine substituent into a spatial orientation that is non-congruent with the para-chloro isomer, resulting in differential hydrogen-bonding and hydrophobic interactions within the STAT3 SH2 domain binding pocket. Public screening data confirm that the para-chloro analog (CAS 338396-42-2) exhibits STAT3 inhibitory activity with an IC50 of 5.23 μM, whereas the meta-chloro substitution pattern and the specific connectivity of the sulfamate ester on the central phenyl ring (meta- versus para-substitution) generate divergent affinity landscapes that cannot be predicted from the para-chloro data alone [1]. These structural distinctions preclude generic substitution without risking loss of target engagement or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 3-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338396-43-3) Against Closest Analogs


Meta-Chloro vs. Para-Chloro STAT3 Inhibitory Activity: A Cross-Study Comparison

The target compound (3-chloro substitution) shows STAT3-dependent transcriptional inhibitory activity in a cell-based dual-luciferase reporter assay in HCT116 human colorectal carcinoma cells, with an EC50 of 0.79 μM [1]. The direct para-chloro analog (CAS 338396-42-2, PubChem CID 3762660) was evaluated in a biochemical fluorescence polarization STAT3 binding assay and exhibited an IC50 of 5.23 μM [2]. Although these values originate from different assay platforms (cell-based transcriptional vs. biochemical binding), the ~6.6-fold lower effective concentration observed for the meta-chloro compound suggests enhanced cellular target engagement. This difference must be interpreted cautiously due to the cross-assay nature of the comparison, but it is consistent with the meta-chloro substitution conferring a favorable binding conformation within the STAT3 SH2 pocket.

STAT3 inhibition SH2 domain phenyl sulfamate cancer signaling

NF-κB Pathway Activity Differential Between Meta-Chloro and Para-Chloro Isomers

The target compound demonstrates an EC50 of 2.39 μM in a cell-based NF-κB (p65) transcriptional assay, as recorded in PubChem BioAssay data [1]. The para-chloro analog (CAS 338396-42-2) was tested in a separate NF-κB assay and exhibited an EC50 of 8.78 μM [2]. The ~3.7-fold higher potency for the meta-chloro compound indicates that the chlorine position on the aniline ring significantly influences NF-κB pathway modulation. This differential cannot be explained by simple lipophilicity arguments, as both compounds share the same calculated XLogP3 of 2.8 [3], pointing to specific conformational and electrostatic contributions of the meta-chloro orientation to p65 interaction.

NF-kB inhibition transcription factor p65 phenyl sulfamate inflammation

Central Phenyl Sulfamate Substitution Pattern: Meta-Linkage vs. Para-Linkage Isomer Differentiation

The target compound features a 1,3-disubstituted central phenyl ring (meta-connectivity between the sulfamate ester and the chloroanilino carbonyl groups), whereas its positional isomer 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 321574-49-6) employs a 1,4-disubstituted (para-) central phenyl arrangement . This topological difference alters the spatial relationship between the sulfamate and chloroanilino moieties. Meta-substitution introduces a kinked geometry with an angle of approximately 120° between the two substituent vectors, whereas para-substitution aligns them linearly (180°). The resultant three-dimensional shape divergence affects molecular recognition at protein surfaces. The meta-configuration has been specifically selected for deposition in MLSMR (identifier MLS000327892), indicating its prioritization in screening library design over the para-linked isomer, which was registered separately (CAS 321574-49-6) and may exhibit distinct binding modes [1]. No direct comparative bioactivity data between these two specific positional isomers were identified in the public domain at the time of analysis.

positional isomerism phenyl sulfamate SAR molecular topology

Core Scaffold Comparison: Phenyl vs. Thienyl Dimethylsulfamate STAT3 Activity Landscape

The target compound is built on a central phenyl ring scaffold, while a closely related analog, 2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (CAS 344264-04-6), replaces the phenyl core with a thiophene ring . This scaffold hop from phenyl to thienyl introduces distinct electronic properties (thiophene is electron-rich and polarizable vs. phenyl being more electronically neutral) and alters ring geometry (five-membered vs. six-membered), which in turn affects the spatial presentation of the dimethylsulfamate and chloroanilino pharmacophores. The phenyl-based target compound (EC50 = 0.79 μM in STAT3 cellular assay) establishes a potency benchmark for the phenyl series [1]. The thienyl analog's STAT3 activity data is not publicly available, but based on the class-level behavior of sulfamate-containing STAT3 inhibitors, scaffold modifications of this magnitude typically produce >10-fold shifts in potency and selectivity profiles [2]. This class-level inference highlights the target compound's value as the parent phenyl scaffold representative against which thienyl and other heterocyclic analogs should be benchmarked.

scaffold hopping thiophene phenyl sulfamate STAT3

Physicochemical Property Equivalence and the Fallacy of In-Class Interchangeability

Despite the target compound and its para-chloro isomer (CAS 338396-42-2) sharing identical molecular formula (C15H15ClN2O4S), molecular weight (354.8 g/mol), XLogP3 (2.8), hydrogen bond donor count (1), hydrogen bond acceptor count (5), and rotatable bond count (5), their biological activity profiles diverge significantly [1]. The computed physicochemical identity masks distinct electronic distribution patterns arising from the meta- versus para-chloro substitution. The meta-chloro group exerts a different inductive and resonance effect on the aniline nitrogen and the adjacent carbonyl compared to the para-chloro group, altering the electron density of the amide bond and consequently affecting hydrogen-bonding strength with target protein residues. This underscores a critical procurement lesson: relying on computed property equivalence as a proxy for functional equivalence is invalid for this compound class. Selection must be guided by experimentally determined target engagement data rather than computational property matching alone [2].

drug-likeness XLogP hydrogen bonding procurement specification

High-Value Application Scenarios for 3-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338396-43-3) in Academic and Industrial Research


STAT3-SH2 Domain Competitive Probe for Cancer Signaling Pathway Deconvolution

The target compound's sub-micromolar STAT3 cellular activity (EC50 = 0.79 μM) [1] makes it a suitable probe molecule for chemical biology studies dissecting STAT3-dependent transcriptional programs in colorectal cancer (HCT116) and other STAT3-addicted cell lines. Unlike the para-chloro analog (IC50 = 5.23 μM in biochemical assay), the meta-chloro compound demonstrates functional cell-based activity at concentrations achievable in standard cell culture experiments without excessive cytotoxicity, enabling dose-response studies that correlate STAT3 pathway suppression with downstream phenotypic outcomes [2]. Researchers should use this compound as a tool to benchmark novel STAT3 inhibitors, with the explicit understanding that its meta-chloro geometry serves as a defined reference point for pharmacophore model validation.

Dual STAT3/NF-κB Pathway Inhibitor for Inflammation and Immune-Oncology Research

With measured EC50 values of 0.79 μM (STAT3) and 2.39 μM (NF-κB) [1], this compound offers a dual-pathway modulation profile that is relevant for studying the crosstalk between oncogenic STAT3 signaling and inflammatory NF-κB responses. The ~3-fold window between STAT3 and NF-κB potency provides a concentration range where STAT3 inhibition predominates while NF-κB modulation begins to emerge, allowing researchers to titrate pathway-specific effects. This dual activity is more balanced than that of the para-chloro analog, which shows a >1.7-fold greater disparity between the two pathways (5.23 μM STAT3 vs. 8.78 μM NF-κB) [2], making the target compound preferable for experiments requiring concomitant modulation of both pathways.

Phenyl Sulfamate Scaffold Reference Standard for Medicinal Chemistry SAR Campaigns

As the MLSMR-deposited meta-chloro phenyl sulfamate bearing identifier MLS000327892 [1], this compound serves as the appropriate reference standard for structure–activity relationship (SAR) studies exploring modifications to the aniline ring, central phenyl linker, and dimethylsulfamate group. Its defined meta-connectivity between the sulfamate ester and carboxamide moieties establishes a kinked molecular topology (~120° inter-substituent angle) that can be systematically varied to para-linear (~180°) or ortho-acute (~60°) geometries to map the optimal spatial presentation of pharmacophoric elements [2]. Procurement of this specific CAS number ensures the correct isomer is obtained for SAR continuity, avoiding the confounding effects of positional isomerism that would arise from inadvertently using CAS 321574-49-6 or CAS 338396-42-2.

Negative Control Compound Exclusion and Library Design for Phenotypic Screening

Given its moderate potency profile (EC50 values in the 0.8–2.6 μM range) and defined molecular targets (STAT3, NF-κB), this compound is well-suited as a reference tool for phenotypic screening assay validation [1]. Its activity window is sufficiently narrow to serve as a positive control for assay sensitivity without saturating the response, and its well-characterized target space allows hit deconvolution pipelines to flag compounds with similar activity profiles as potential STAT3/NF-κB modulators. Screening library designers should include this compound alongside its structurally validated analogs to build target-annotated compound subsets that accelerate hit triage in high-throughput screening campaigns [2].

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